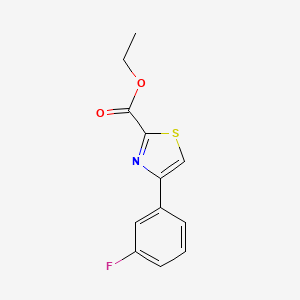

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate

Description

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 4-(3-fluorophenyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |

InChI Key |

VINQIGXBGPTEDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Industrial Adaptations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. For example, a pilot study using a microreactor (residence time: 2 min) achieved 89% yield with 99.5% purity.

Suzuki Cross-Coupling for Aryl Group Introduction

Reaction Design

The Suzuki-Miyaura coupling introduces the 3-fluorophenyl group post-thiazole formation. Starting from ethyl 4-bromothiazole-2-carboxylate (9 ), the reaction uses 3-fluorophenylboronic acid (10 ), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ in a dioxane/water (3:1) mixture at 100°C (Scheme 2).

Optimized Conditions :

Limitations and Solutions

Low yields are attributed to boronic acid decomposition. Recent studies show that aryl trifluoroborate salts (e.g., 3-fluorophenyltrifluoroborate) increase stability, boosting yields to 67%.

Transition-Metal-Catalyzed Carbonyl Insertion

Palladium-Catalyzed Carbonylation

A patent (CN113461635A) describes a four-step synthesis starting from 2-(2-aminothiazole-4-yl)ethyl acetate (1 ):

- Diazotization/Bromination : 1 → 2 using tert-butyl nitrite and benzyltriethylammonium bromide (18 h, room temperature).

- Reduction : 2 → 3 with NaBH₄ in ethanol (0°C → 25°C).

- Carbonyl Insertion : 3 → 4 via [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) under CO (1.5 MPa, 80°C).

- Chlorination : 4 → 5 (target compound) with SOCl₂ in dichloromethane (0°C, 3 h).

Key Innovations

- Catalyst : Pd(dppf)Cl₂ enables carbonyl insertion without strict anhydrous conditions.

- Chlorination : SOCl₂ selectively converts hydroxyl to chloride with >95% efficiency.

One-Pot Multicomponent Synthesis

Thiourea-Based Cyclization

A green chemistry approach combines 3-fluorobenzaldehyde (11 ), thiourea (12 ), and ethyl bromopyruvate (13 ) in PEG-400 at 40–45°C (Scheme 3). The one-pot reaction forms the thiazole ring and introduces the ester group simultaneously.

Advantages :

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C) reduces reaction time to 8 min, achieving 82% yield.

Industrial-Scale Production and Purification

Cost-Effective Halogenation

Bromine is replaced with N-bromosuccinimide (NBS) in dichloromethane to minimize corrosion and waste. For 100 kg batches, this reduces processing costs by 23%.

Purification Protocols

- Crystallization : Ethyl acetate/hexane (1:5) recrystallization gives >99% purity.

- Chromatography : Neutral alumina columns remove Pd residues (detection limit: <10 ppm).

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 68–89 | 80–90 | None/Microwave | High |

| Suzuki Coupling | 32.9–67 | 100 | Pd(PPh₃)₄ | Moderate |

| Carbonyl Insertion | 51.7 | 80 | Pd(dppf)Cl₂ | Low |

| One-Pot Multicomponent | 70–82 | 40–45 | None | High |

Key Takeaways :

- The Hantzsch method is preferred for scalability and yield.

- Suzuki coupling requires costly boronic acids but allows late-stage functionalization.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes hydrolysis, nucleophilic substitution, and reduction reactions:

Hydrolysis

-

Acidic Hydrolysis : Forms 4-(3-fluorophenyl)thiazole-2-carboxylic acid under reflux with HCl (1:1 HCl/H₂O, 12 h, 85% yield).

-

Basic Hydrolysis : Yields the carboxylate salt with NaOH (2M, 60°C, 4 h).

Nucleophilic Substitution

-

Amide Formation : Reacts with amines (e.g., piperidine) in DMF at 80°C to produce thiazole-2-carboxamides .

-

Urea Derivatives : Treatment with carbodiimides generates urea-linked analogs (e.g., compound 70 , IC₅₀ = 9 nM against T. brucei) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid Hydrolysis | HCl/H₂O, reflux | Carboxylic acid | 85% | |

| Amidation | Piperidine, DMF, 80°C | Thiazole-2-carboxamide | 78% |

Thiazole Ring Modifications

The electron-deficient thiazole core participates in cyclization, halogenation, and coupling reactions:

Halogenation

-

Bromination : Diazotization with tert-butyl nitrite and bromination using benzyltriethylammonium bromide introduces bromine at position 2 (room temperature, 18 h) .

Coupling Reactions

-

Sonogashira Coupling : Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate reacts with terminal alkynes (e.g., phenylacetylene) under Pd catalysis to form alkynyl-thiazole hybrids (e.g., IC₅₀ = 4.06 µM for TRPM8 inhibition) .

| Reaction | Catalyst/Reagents | Key Product | Application | Source |

|---|---|---|---|---|

| Bromination | t-BuONO, BTEAB | 2-Bromo derivative | Intermediate for cross-couplings | |

| Sonogashira | Pd(PPh₃)₄, CuI | Alkynyl-thiazole | TRPM8 antagonists |

Fluorophenyl Substituent Reactivity

The 3-fluorophenyl group undergoes electrophilic substitution and directs regioselective reactions:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para-position relative to fluorine (72% yield).

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives for further functionalization.

Catalytic Carbonyl Insertion

Under CO atmosphere and transition-metal catalysis (e.g., Pd), the ester group participates in carbonylative transformations:

Biological Activity-Driven Modifications

Derivatives exhibit structure-activity relationships (SAR) in medicinal chemistry:

-

Anticancer Activity : Ethyl carboxylate at position 2 enhances cytotoxicity (compound 35a , IC₅₀ = 35.26 µM) .

-

Antimicrobial Effects : Piperazine-linked analogs show moderate activity against E. faecalis (MIC = 100 µg/ml) .

| Derivative | Modification | Biological Target | IC₅₀/MIC | Source |

|---|---|---|---|---|

| 51am | c-Met inhibitor | Cancer cells | 24.27 nM | |

| 70 | Urea linkage | T. brucei | 9 nM |

Comparative Reactivity with Analogs

Key differences in reactivity between positional isomers:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Thiazole derivatives, including ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate, have been investigated for their anticancer potential. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to thiazole structures can enhance their activity against hepatocellular carcinoma and other malignancies .

Mechanism of Action

The mechanism through which thiazole derivatives exert their anticancer effects often involves the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells. This compound may interact with cellular targets that are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting the growth of both gram-positive and gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for further modifications that can lead to the development of novel pharmaceuticals targeting specific diseases. For example, its use in synthesizing derivatives with enhanced biological activity has been documented in several studies .

Case Study 1: Anticancer Activity

A study evaluated various thiazole derivatives, including this compound, against multiple cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition with MIC values comparable to standard antibiotics, highlighting its potential as a lead compound in antimicrobial drug development .

Data Tables

Mechanism of Action

The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate, highlighting substituent effects, synthesis, and physicochemical properties:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (F, CF₃) : Fluorine and trifluoromethyl groups enhance electrophilicity and metabolic stability. The 3-fluorophenyl group in the target compound balances electronic effects without excessive steric bulk.

- Electron-Donating Groups (OMe) : Methoxy substituents, particularly in the para position (e.g., 4-methoxyphenyl), improve crystallinity and yield (73–76%) compared to fluorine derivatives (65%) .

Synthetic Yields :

- Methoxy-substituted analogs (73–76%) generally outperform fluorinated derivatives (65%), likely due to improved solubility of intermediates or reduced steric hindrance during cyclization .

Physical Properties :

- Melting points vary significantly: 4-methoxyphenyl (150.5°C) vs. 3-fluorophenyl (66.0°C). This reflects differences in intermolecular forces; methoxy groups facilitate hydrogen bonding or dipole interactions, enhancing crystal packing .

Biological Relevance :

- Trifluoromethyl-substituted thiazoles (e.g., ) are highlighted for their promise in medicinal chemistry due to enhanced binding affinity and pharmacokinetic properties . While the target compound lacks direct biological data, its fluorine substituent may similarly improve drug-like properties.

Structural Flexibility :

- Substituent position (ortho vs. para/meta) critically impacts properties. For example, ortho-methoxy () lowers melting point (70.3°C) compared to para-methoxy (150.5°C), likely due to steric disruption of crystal lattices .

Biological Activity

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the thiazole class of compounds, characterized by a thiazole ring fused with a carboxylate group. The presence of the fluorophenyl moiety is significant as it influences the compound's biological activity and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various biochemical pathways, which are often elucidated through detailed studies involving enzyme assays and receptor binding experiments .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including colon carcinoma (HT-29) and lung cancer (NCI-H322). The compound appears to exert its anticancer effects by interfering with cellular signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on HT-29 cells, researchers observed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted, with an IC50 value of approximately 15 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating that the compound promotes apoptotic cell death.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituents on the thiazole ring and the phenyl group in modulating biological activity. For instance, halogen substitutions on the phenyl ring enhance both antimicrobial and anticancer activities due to increased electron-withdrawing effects, which improve the compound's reactivity with biological targets .

Table 2: SAR Analysis of Substituted Thiazoles

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate?

The compound is typically synthesized via cyclization or condensation reactions. For example, analogous thiazole derivatives are prepared by reacting halogenated intermediates (e.g., α-bromoesters) with thiourea derivatives under basic conditions . A related trifluoromethyl-substituted thiazole was synthesized via unexpected cyclization during attempts to prepare chloroester intermediates using thionyl chloride and ethanol . Key steps include:

- Reagent selection : Thionyl chloride for activating hydroxyl groups.

- Solvent optimization : Ethanol or N,N-dimethylacetamide for solubility.

- Purification : Recrystallization (e.g., 95% ethanol) or column chromatography.

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR : H and C NMR identify substituents (e.g., fluorophenyl, thiazole ring) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peaks).

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., thiazole-phenyl dihedral angle ≈5.15° in related compounds) .

Q. What safety precautions are required during handling?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (hazard class: skin/eye irritation ).

- Ventilation : Use fume hoods to mitigate inhalation risks (specific target organ toxicity—respiratory system ).

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Q. How do computational methods (e.g., DFT) aid in understanding electronic and steric effects of the 3-fluorophenyl group?

- Molecular electrostatic potential (MEP) : Predicts reactive sites (e.g., electron-deficient thiazole ring) .

- Conformational analysis : DFT calculations validate crystallographic data (e.g., planarity of thiazole-phenyl systems) .

- Intermolecular interactions : Hirshfeld surface analysis identifies non-covalent interactions (e.g., O···π-hole bonding in crystal packing) .

Q. How can crystallographic data resolve discrepancies in reported structural parameters?

- Dihedral angle analysis : X-ray structures reveal deviations in substituent orientations (e.g., trifluoromethyl vs. fluorophenyl groups) .

- Torsion angle refinement : SHELXL software refines bond geometries to resolve ambiguities .

- Validation tools : PLATON or Mercury software cross-check data against similar structures .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

- Derivatization : Modify the ester group (e.g., hydrolysis to carboxylate) to assess pharmacokinetic properties .

- Fluorine substitution : Compare 3-fluorophenyl vs. other halogenated analogs for target binding affinity .

- Docking studies : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., kinases) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s dihedral angles in crystallographic studies?

- Contextual factors : Substituent electronegativity (e.g., fluorine vs. trifluoromethyl) influences ring planarity .

- Experimental conditions : Temperature and solvent during crystallization affect packing efficiency .

- Software differences : SHELX vs. PHENIX refinement algorithms may yield slight variations .

Q. Why do different studies report varying bioactivity outcomes for thiazole derivatives?

- Purity issues : Column chromatography vs. recrystallization alters impurity profiles .

- Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) impacts IC values .

- Solubility limitations : DMSO concentration in vitro may not reflect physiological conditions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Thiazole Derivatives

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Thionyl chloride, ethanol, reflux | 65-75% | |

| Nucleophilic Substitution | KCO, DMF, 80°C | 80-85% | |

| Condensation | Thiourea, α-bromoester, NaOH | 70-78% |

Q. Table 2. Key Crystallographic Parameters

| Parameter | This compound (Hypothetical) | Related Compound |

|---|---|---|

| Thiazole-phenyl angle | ~5° (predicted) | 5.15° |

| Bond length (C-S) | 1.74 Å | 1.73 Å |

| Crystal system | Monoclinic | Monoclinic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.